9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-
CAS No.: 64086-95-9
Cat. No.: VC18480715
Molecular Formula: C26H21BrN6O2
Molecular Weight: 529.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64086-95-9 |
|---|---|
| Molecular Formula | C26H21BrN6O2 |
| Molecular Weight | 529.4 g/mol |
| IUPAC Name | 1-amino-2-bromo-4-[[4-phenyl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]anthracene-9,10-dione |
| Standard InChI | InChI=1S/C26H21BrN6O2/c1-13(2)29-25-31-24(14-8-4-3-5-9-14)32-26(33-25)30-18-12-17(27)21(28)20-19(18)22(34)15-10-6-7-11-16(15)23(20)35/h3-13H,28H2,1-2H3,(H2,29,30,31,32,33) |
| Standard InChI Key | NYLRCVQCELLYNI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1=NC(=NC(=N1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)Br)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Structural Characterization
The compound’s structure combines planar anthraquinone with a non-planar triazine moiety, creating steric and electronic heterogeneity. Key features include:
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Anthracenedione Core: A conjugated system of three fused benzene rings with ketone groups at positions 9 and 10, enabling π-π interactions and redox activity .
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Triazine Substituent: A 1,3,5-triazine ring substituted at position 4 with an isopropylamino group (-NH-CH(CH3)2) and at position 6 with a phenyl group (-C6H5), introducing steric bulk and hydrogen-bonding capability.
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Amino and Bromo Groups: The electron-donating amino group at position 1 and electron-withdrawing bromo group at position 2 create a polarized electronic environment, influencing reactivity.
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of this compound involves sequential functionalization of the anthraquinone core, as outlined below:
Step 1: Bromination of 1-Aminoanthraquinone
1-Aminoanthraquinone undergoes electrophilic aromatic substitution using bromine (Br2) in a polar aprotic solvent (e.g., dimethylformamide) at 60–80°C, yielding 1-amino-2-bromoanthraquinone.
Step 2: Triazine Coupling
The 4-position of the brominated intermediate is functionalized via Buchwald-Hartwig amination with 4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-amine. This reaction employs a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in toluene at 110°C.
Step 3: Purification
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol, achieving >95% purity.
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Bromination | Br2, DMF, 70°C, 12 h | 78–85 |
| 2 | Amination | Pd(OAc)2, Xantphos, Cs2CO3, toluene | 65–72 |
| 3 | Purification | Column chromatography (EtOAc/hexane) | 90–95 |
Chemical Reactivity
The compound participates in reactions typical of anthraquinones and triazines:
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Nucleophilic Aromatic Substitution: The bromo group at position 2 undergoes substitution with amines or thiols under basic conditions.
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Redox Reactions: The anthraquinone core is reduced to anthrahydroquinone in the presence of Na2S2O4, altering its optical properties .
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Triazine Ring Modifications: The triazine’s amino groups engage in condensation reactions with carbonyl compounds, forming Schiff bases.
Physicochemical Properties
Solubility and Stability
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Solubility: Sparingly soluble in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2Cl2).
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Thermal Stability: Decomposes above 250°C without melting, as observed via thermogravimetric analysis (TGA).
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Photostability: Exhibits moderate stability under UV light (λ = 365 nm), with 15% degradation after 48 h.
Table 2: Key Physicochemical Parameters
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 529.398 g/mol | Mass Spectrometry |
| LogP (Partition Coeff.) | 3.8 ± 0.2 | HPLC |
| λmax (UV-Vis) | 248 nm, 340 nm, 480 nm | Spectroscopy |
Spectroscopic Characterization
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NMR: 1H NMR (DMSO-d6, 400 MHz) displays signals at δ 8.2–7.5 ppm (anthracene protons), δ 6.8 ppm (triazine NH), and δ 1.2 ppm (isopropyl CH3).
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IR: Strong bands at 1670 cm−1 (C=O), 1590 cm−1 (C=N), and 3300 cm−1 (N-H).
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